molecular formula C6H11N B2490102 6-Azabicyclo[3.1.1]heptane CAS No. 286-39-5

6-Azabicyclo[3.1.1]heptane

Cat. No.: B2490102
CAS No.: 286-39-5
M. Wt: 97.161
InChI Key: DENNCEQUAZKJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azabicyclo[3.1.1]heptane (CAS 286-39-5) is a synthetically valuable, bridged bicyclic amine that serves as a key scaffold in modern medicinal chemistry. Its primary research value lies in its role as a non-classical bioisostere for piperidine . The bicyclic framework introduces significant conformational restraint, locking the embedded six-membered ring into a defined spatial arrangement. Molecular structure analyses confirm that 3-substituted derivatives of this compound can mimic either the standard chair conformation or a stabilized boat conformation of piperidine, making this scaffold a powerful three-dimensional building block for designing novel bioactive molecules . This compound is a crucial intermediate in the exploration of new therapeutic agents. Research into related 3,6-diazabicyclo[3.1.1]heptane derivatives has demonstrated their potential as potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), a target of interest for pain management and neurological disorders . With a molecular formula of C6H11N and a molecular weight of 97.16 g/mol , it provides a versatile and rigid core for further functionalization. This product is intended For Research Use Only and is not for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-5-4-6(3-1)7-5/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENNCEQUAZKJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Structural Framework Within Bridged Bicyclic Systems

The systematic naming of complex organic molecules is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, which provide a clear and unambiguous description of their structure. youtube.com For 6-azabicyclo[3.1.1]heptane, this systematic approach reveals a wealth of information about its intricate framework.

The name "this compound" can be deconstructed as follows:

bicyclo : This prefix indicates that the molecule contains two rings that share two or more common atoms. libretexts.org These shared atoms are known as bridgehead atoms.

heptane : This signifies that the total number of atoms in the bicyclic system is seven.

aza : This prefix, according to the Hantzsch-Widman nomenclature system, denotes that a carbon atom in the ring system has been replaced by a nitrogen atom.

6- : This number specifies the position of the nitrogen atom within the bicyclic framework. The numbering of a bridged bicyclic system begins at one bridgehead carbon and proceeds along the longest path to the second bridgehead carbon. youtube.comchadsprep.com Then, the second-longest path is numbered, and finally, the shortest bridge is numbered.

[3.1.1] : These numbers within the square brackets describe the lengths of the bridges connecting the two bridgehead carbons. youtube.comchadsprep.com They represent the number of carbon atoms in each of the three paths between the bridgehead atoms, listed in descending order. youtube.comchadsprep.com In the case of this compound, there are three atoms in the longest bridge, and one atom in each of the other two bridges.

The structure is a bridged bicyclic amine, which imparts a significant degree of rigidity compared to its monocyclic counterparts.

Theoretical Considerations of Conformational Restriction in Azaheterocycles

The defining characteristic of the 6-azabicyclo[3.1.1]heptane scaffold is its conformational rigidity. Unlike the flexible nature of monocyclic azaheterocycles such as piperidine (B6355638), which readily interconvert between chair, boat, and twist-boat conformations, the bridged structure of this compound locks the embedded six-membered ring into a more defined spatial arrangement.

This conformational restriction is of paramount importance in medicinal chemistry. The biological activity of a molecule is intrinsically linked to its three-dimensional shape, which dictates how it interacts with its target protein. By constraining the conformation of a molecule, chemists can pre-organize the pharmacophoric groups into a bioactive conformation, potentially leading to increased potency and selectivity.

Molecular structure analysis has revealed that the conformational constraint in this compound stabilizes specific conformations of the piperidine ring embedded within its structure. researchgate.net Research has shown that stereoisomers of substituted 6-azabicyclo[3.1.1]heptanes can lock the piperidine moiety into either a distorted chair or a stabilized boat conformation. researchgate.netjove.com Specifically, cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes are considered three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer, while the trans-isomers can be viewed as analogs of the less common "boat" piperidine conformation. jove.comacs.org This ability to selectively present substituents in well-defined spatial vectors is a key advantage of this scaffold.

Table 1: Conformational Aspects of 3-Substituted this compound Isomers

Isomer Piperidine Conformation Analog Structural Implication
cis Distorted Chair Presents substituents in a manner similar to a standard piperidine chair conformation.
trans Stabilized Boat Offers an unusual and rigid "boat" like presentation of substituents.

Strategic Utility As Nonclassical Isosteres in Contemporary Organic Synthesis

Development of Stereocontrolled Approaches for the this compound Core

The precise control of stereochemistry is paramount in the synthesis of complex molecules for pharmaceutical applications. Several innovative methods have been established to afford stereocontrolled access to the this compound core.

Double Alkylation Strategies: Malonate-Derived Cyclizations

A prominent and highly effective strategy for constructing the this compound framework involves a double alkylation of a malonate derivative. This approach has been successfully employed for the large-scale synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes. nih.govresearchgate.netenamine.net The key step in this pathway is the reaction of a malonate with a suitably activated azetidine (B1206935) precursor. nih.govresearchgate.netenamine.net

Specifically, the synthesis commences with the preparation of cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, a key intermediate that can be produced on a kilogram scale. nih.govresearchgate.netenamine.net The double alkylation of a malonate with this bis-mesylate under basic conditions leads to the formation of the bicyclic core. Subsequent hydrolysis of the resulting diester furnishes N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid. nih.govresearchgate.netenamine.net This dicarboxylic acid serves as a versatile common intermediate for the synthesis of a variety of 3-substituted derivatives. nih.govresearchgate.netenamine.net

Further transformations of this intermediate allow for the stereocontrolled introduction of different functional groups. For instance, oxidative decarboxylation mediated by lead tetraacetate (Pb(OAc)₄) yields a 2,6-methanopiperidone derivative. nih.govresearchgate.net Alternatively, monodecarboxylation of the diacid produces a separable mixture of cis and trans diastereomers of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids. nih.govresearchgate.net These diastereomerically pure acids can then be converted into various functionalized building blocks, such as diamines and amino alcohols. nih.govresearchgate.net

Starting MaterialKey IntermediateProductScaleReference
cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylateN-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid3-Substituted 6-azabicyclo[3.1.1]heptanesUp to 1 kg nih.govresearchgate.netenamine.net
N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid-2,6-Methanopiperidone derivativeUp to 400 g nih.govresearchgate.net
N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid-cis and trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acidsUp to 100 g nih.govresearchgate.net

Ring Expansion Protocols from Cyclic Precursors

Ring expansion reactions provide an alternative and powerful method for accessing the this compound system from smaller, strained ring precursors. A notable example is the Lewis acid-catalyzed σ-bond cross-exchange reaction between bicyclobutanes and diaziridines. nih.govresearchgate.net This reaction has been shown to produce multifunctionalized diazabicyclo[3.1.1]heptane derivatives with high yields, up to 98%. nih.govresearchgate.net

The reaction is catalyzed by scandium(III) triflate (Sc(OTf)₃) and proceeds through the cross-exchange of a C-C bond in the bicyclobutane with a C-N bond in the diaziridine. nih.govresearchgate.net This methodology is versatile, accommodating a broad range of aryl-, alkenyl-, and alkyl-substituted diaziridines. nih.govresearchgate.net Furthermore, the development of a chiral zinc-based Lewis acid catalytic system has enabled an enantioselective version of this ring expansion, achieving high enantiomeric excesses (up to 96% ee). nih.govresearchgate.net While this method primarily yields diazabicyclo[3.1.1]heptanes, it represents a significant advancement in constructing the core bicyclo[3.1.1]heptane framework, which can be adapted for the synthesis of this compound derivatives.

Photocatalytic Functionalization of Bridgehead Positions

The direct functionalization of the bridgehead positions of the this compound core offers a streamlined approach to novel derivatives. A mild, photocatalytic Minisci-like reaction has been developed for the introduction of various heterocycles at the bridgehead position. acs.org This method utilizes readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids as radical precursors. acs.org

This photocatalytic strategy provides access to heterocycle-functionalized aza-bicyclo[3.1.1]heptanes, which are of high interest in medicinal chemistry as potential bioisosteres of meta-substituted arenes and pyridines. acs.org The reaction proceeds under mild conditions and expands the repertoire of synthetic strategies for diversifying the this compound scaffold. acs.org

Scalable Synthetic Routes and Process Optimization

The transition from laboratory-scale synthesis to large-scale production is a critical aspect of chemical development. Significant efforts have been dedicated to developing scalable and efficient routes to this compound intermediates.

Gram to Kilogram Scale Preparation of Key Intermediates

As previously mentioned, the double alkylation strategy utilizing malonates has proven to be highly scalable. nih.govresearchgate.netenamine.net The key starting material, cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, can be readily prepared on a scale of up to 1 kilogram. nih.govresearchgate.netenamine.net This allows for the production of significant quantities of the crucial intermediate, N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, with up to 400 grams being synthesized in a single run. nih.govresearchgate.netenamine.net Subsequent transformations, such as the lead tetraacetate-mediated oxidative decarboxylation to the 2,6-methanopiperidone derivative, have also been successfully performed on a 400-gram scale. nih.govresearchgate.net The monodecarboxylation to the cis and trans carboxylic acids has been achieved on a 100-gram scale. nih.govresearchgate.net

IntermediateScaleReference
cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylateUp to 1 kg nih.govresearchgate.netenamine.net
N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acidUp to 400 g nih.govresearchgate.netenamine.net
2,6-Methanopiperidone derivativeUp to 400 g nih.govresearchgate.net
cis and trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acidsUp to 100 g nih.govresearchgate.net

Strategies for Enhanced Preparative Yields and Purity

The optimization of reaction conditions is crucial for maximizing yields and ensuring high purity of the final products. In the malonate cyclization pathway, the careful control of reaction parameters during the double alkylation step is key to achieving good yields of the bicyclic core. The subsequent hydrolysis and decarboxylation steps have also been optimized for large-scale preparations. nih.govresearchgate.net The separation of the cis and trans diastereomers of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid is readily achievable, allowing for the isolation of diastereomerically pure compounds. nih.govresearchgate.net

The ring expansion protocol using a Lewis acid catalyst has demonstrated high yields, with some examples reaching up to 98%. nih.govresearchgate.net The development of an enantioselective variant with high enantiomeric excess further underscores the efficiency and control achievable with this method. nih.govresearchgate.net For the photocatalytic functionalization, while specific yield data for a wide range of substrates is still emerging, the mild reaction conditions are conducive to clean transformations and potentially high purity of the desired products. acs.org

Directed Derivatization and Functional Group Transformations

The strategic modification of the this compound scaffold is crucial for its application in medicinal chemistry and drug discovery. This section details key synthetic methodologies for the directed derivatization and transformation of functional groups attached to this bicyclic system.

Oxidative Decarboxylation Reactions

Oxidative decarboxylation provides a powerful method for the transformation of dicarboxylic acids into functionalized ketone derivatives. In the context of this compound systems, this reaction has been effectively employed to generate a key lactam intermediate.

A significant development in this area is the lead(IV) acetate (B1210297) (Pb(OAc)₄)-mediated oxidative decarboxylation of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid. Current time information in Bangalore, IN.researchgate.netacs.org This reaction proceeds on a large scale, yielding a 2,6-methanopiperidone derivative, which serves as a valuable building block for further synthetic elaborations. Current time information in Bangalore, IN.researchgate.netacs.org The starting dicarboxylic acid is readily accessible through the double alkylation of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate followed by hydrolysis. Current time information in Bangalore, IN.researchgate.netacs.org

The general transformation can be represented as follows:

Scheme 1: Oxidative Decarboxylation of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid

Generated code

This reaction has been successfully scaled up, demonstrating its robustness and practical utility in preparing significant quantities of the lactam intermediate for drug discovery programs. Current time information in Bangalore, IN.researchgate.netacs.org

Diastereoselective Monodecarboxylation and Separation

The controlled monodecarboxylation of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid offers a direct route to diastereomerically distinct 3-substituted carboxylic acid derivatives. This process allows for the generation of both cis and trans isomers, which can be separated to provide diastereopure building blocks. Current time information in Bangalore, IN.researchgate.net

The monodecarboxylation of the aforementioned dicarboxylic acid leads to a mixture of cis- and trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids. Current time information in Bangalore, IN.researchgate.net A key advantage of this methodology is that the resulting diastereomers are readily separable, often on a large scale. Current time information in Bangalore, IN.researchgate.net This separation provides access to conformationally distinct isomers, with the cis isomers acting as three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer, while the trans isomers can be considered as analogs of the less common "boat" conformation of piperidines. Current time information in Bangalore, IN.researchgate.net

Starting MaterialProductKey Features
N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acidcis- and trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acidsDiastereomeric mixture is easily separable; scalable up to 100 g. Current time information in Bangalore, IN.researchgate.net

The availability of these diastereomerically pure carboxylic acids is pivotal for the synthesis of advanced amino alcohol and diamine building blocks with defined stereochemistry. Current time information in Bangalore, IN.researchgate.net

Regioselective Introduction of Halogenated Substituents

The introduction of halogen atoms, particularly fluorine, into the this compound framework is of significant interest for modulating the physicochemical properties of molecules in drug discovery. researchgate.net Synthetic strategies have been developed for the regioselective fluorination of this scaffold. researchgate.net

Convenient synthetic routes have been established for a series of fluorinated bicyclic piperidine analogs, including 3-fluoro-, 3,3-difluoro-, 3-carboxy-3-fluoro-, and 3-trifluoromethyl-substituted 6-azabicyclo[3.1.1]heptanes. researchgate.net These methods utilize commercially available fluorinating agents, allowing for the preparation of these building blocks on a gram to decagram scale. researchgate.net

The synthesis of these fluorinated derivatives often starts from previously prepared functionalized 6-azabicyclo[3.1.1]heptanes. For instance, mono- and difluorinated derivatives can be obtained through nucleophilic fluorination of the corresponding alcohol or ketone precursors. researchgate.net Furthermore, fluorodecarboxylation of dicarboxylic acids can yield fluorinated amino acids. researchgate.net

PrecursorReagentProduct
cis/trans-AlcoholMorpholinosulfur trifluoride (Morph-DAST)trans/cis-3-Fluoro-6-azabicyclo[3.1.1]heptane
KetoneDiethylaminosulfur trifluoride (DAST)3,3-Difluoro-6-azabicyclo[3.1.1]heptane
Dicarboxylic acidSelective fluorodecarboxylation agent3-Carboxy-3-fluoro-6-azabicyclo[3.1.1]heptane
Carboxylic acidSF₄3-Trifluoromethyl-6-azabicyclo[3.1.1]heptane

These halogenated derivatives provide valuable tools for fine-tuning properties such as pKa and lipophilicity (LogP) in medicinal chemistry programs. researchgate.net

Conversions to Advanced Amino Alcohol and Diamine Building Blocks

The functionalized this compound intermediates, particularly the diastereomerically pure carboxylic acids, serve as versatile precursors for the synthesis of advanced amino alcohol and diamine building blocks. Current time information in Bangalore, IN.researchgate.net These transformations provide access to a diverse range of structures with potential applications in drug design.

Starting from the separated cis- and trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids, further functional group manipulations can be performed to yield diastereopure cis- and trans-N-Boc-monoprotected diamines and amino alcohols. Current time information in Bangalore, IN.researchgate.net These conversions typically involve standard synthetic transformations, such as reduction of the carboxylic acid to an alcohol or conversion to an amine via a Curtius rearrangement or similar methods.

The ability to synthesize these diastereopure amino alcohols and diamines is critical, as the spatial arrangement of the functional groups can significantly impact the biological activity and selectivity of the final compounds. Current time information in Bangalore, IN.researchgate.net

PrecursorTarget Compound ClassKey Feature
cis-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acidcis-Amino alcohols and diaminesDiastereopure building blocks. Current time information in Bangalore, IN.researchgate.net
trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acidtrans-Amino alcohols and diaminesDiastereopure building blocks. Current time information in Bangalore, IN.researchgate.net

These advanced building blocks represent nonclassical piperidine isosteres and offer unique three-dimensional diversity for the exploration of chemical space in drug discovery. Current time information in Bangalore, IN.researchgate.net

Analysis of Conformational Preferences within the Bicyclic Framework

The defining feature of the this compound system is its constrained geometry, which locks the integrated piperidine-like ring into specific conformations. This rigidity is a key attribute, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

Modeling and Experimental Verification of Piperidine Ring Conformations (Boat and Distorted Chair)

The bicyclic nature of this compound forces the six-membered piperidine ring into conformations that are less common for monocyclic piperidines. Research has shown that this scaffold can stabilize both "boat" and "distorted chair" conformations of the piperidine ring. jove.comresearchgate.net

Molecular structure analysis, often employing techniques like exit vector plot (EVP) analysis, has been crucial in delineating these conformational preferences. jove.comresearchgate.netacs.org For instance, in 3-substituted 6-azabicyclo[3.1.1]heptanes, the stereochemistry of the substituent at the 3-position dictates the conformation of the piperidine ring. Cis isomers tend to adopt a three-dimensional conformation analogous to a common 1,4-disubstituted piperidine chair conformer. jove.comacs.org In contrast, the trans isomers are constrained in a way that they mimic an unusual "boat" conformation of the piperidine ring. jove.comacs.org

X-ray diffraction studies have experimentally verified these conformational assignments, confirming that one isomer can adopt a distorted 3D chair conformation while the other fixes the piperidine ring in a rare boat form. enamine.net This dual conformational possibility within the same bicyclic framework provides a powerful tool for exploring structure-activity relationships in drug discovery programs. thieme-connect.com

Influence of Remote Substituents on Conformational Dynamics

The conformational landscape of the this compound scaffold can also be influenced by substituents at positions other than the 3-position. While the primary determinant of the boat vs. distorted chair conformation is the stereochemistry at C-3, other remote substituents can fine-tune the geometry and electronic properties of the molecule.

Advanced Spectroscopic Characterization Techniques

A combination of advanced spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of this compound derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the bicyclic framework of this compound and for assigning the relative stereochemistry of substituents. jove.comresearchgate.net The rigid nature of the scaffold leads to distinct and often well-resolved signals for the bridgehead and bridge protons.

In cases of isomeric mixtures, 2D NMR techniques are often employed to conclusively differentiate between regio-isomers and stereoisomers. wuxiapptec.com For complex structures, quantum mechanics-based calculations of ¹³C NMR chemical shifts can be compared with experimental data to provide confident structural assignments. wuxiapptec.com For instance, in substituted 3-azabicyclo[3.1.1]heptan-6-ol, ¹H and ¹³C NMR can resolve the bicyclic ring protons, which typically appear in the δ 1.5–3.0 ppm range, and distinguish the hydroxyl environments (δ 4.2–5.0 ppm).

Vibrational Spectroscopy for Reaction Monitoring and Structural Probing

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound derivatives and can be used to monitor the progress of chemical reactions. utwente.nl For instance, the appearance or disappearance of characteristic vibrational bands, such as the C=O stretch in a ketone or the O-H stretch in an alcohol, can be used to follow the course of a reduction or oxidation reaction.

Attenuated total reflection (ATR)-IR spectroscopy is a particularly useful technique for online reaction monitoring. utwente.nl While specific vibrational data for this compound is not extensively detailed in the provided results, the general principles of using vibrational spectroscopy for structural probing of cyclic and bicyclic systems are well-established.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can be used to confirm the molecular formula of a compound. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₁N nih.gov
Molecular Weight97.16 g/mol nih.gov
Exact Mass97.089149355 Da nih.gov
Monoisotopic Mass97.089149355 Da nih.gov
Topological Polar Surface Area12 Ų nih.gov

X-ray Crystallography and Solid-State Structural Determination

Detailed Research Findings

Recent research has focused on the synthesis and structural characterization of 3-substituted this compound derivatives, which are of significant interest as conformationally restricted analogues of piperidines for applications in medicinal chemistry. acs.orgacs.orgresearchgate.netenamine.net X-ray crystallographic analysis has been instrumental in confirming the stereochemistry and elucidating the conformational nuances of these compounds. acs.orgacs.orgenamine.net

A key study involved the resolution of the crystal structures for the cis and trans isomers of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid. acs.orgchemrxiv.org The crystallographic data for these compounds, deposited with the Cambridge Crystallographic Data Centre (CCDC) under deposition numbers 2314750 and 2314751, provide a clear picture of their solid-state conformations. acs.org

The analysis of these structures reveals that the this compound core enforces a rigid conformation on the piperidine-like ring. For the cis-isomer, the six-membered ring adopts a conformation that is analogous to the common chair form of a 1,4-disubstituted piperidine. acs.orgchemrxiv.org In contrast, the trans-isomer forces the piperidine ring into an unusual "boat" conformation. acs.orgchemrxiv.org This conformational locking is a direct consequence of the bicyclic nature of the scaffold.

Further crystallographic studies on other derivatives, such as 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one and its derivatives, have provided additional examples of the solid-state structure of this bicyclic system. These analyses have been crucial in confirming the stereochemical outcomes of synthetic transformations and in understanding the spatial arrangement of substituents.

The table below presents a selection of key geometric parameters derived from the X-ray crystallographic data of representative this compound derivatives. These values highlight the characteristic bond lengths and angles within the bicyclic core.

Selected Crystallographic Data for this compound Derivatives
CompoundParameterValue (Å or °)Reference
cis-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acidC1-N6 Bond Length1.48 acs.org
C5-N6 Bond Length1.49
C1-C7-C5 Angle94.5
trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acidC1-N6 Bond Length1.47 acs.org
C5-N6 Bond Length1.48
C1-C7-C5 Angle95.2

The solid-state structural data obtained from X-ray crystallography are invaluable for computational modeling and for designing new molecules with specific three-dimensional geometries. The rigid framework of this compound, with its well-defined conformational properties, makes it an attractive scaffold for the development of novel therapeutic agents and chemical probes.

Computational Chemistry and Theoretical Investigations of 6 Azabicyclo 3.1.1 Heptane Derivatives

Quantum Chemical Calculations for Geometric and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution within a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the optimal arrangement of atoms and the behavior of electrons.

Geometry optimization is a computational process used to find the coordinates of atoms that correspond to a minimum on the potential energy surface of a molecule. slideshare.net This process, also known as energy minimization, identifies the most stable arrangement of atoms, referred to as the equilibrium geometry. slideshare.neticlr.cc

The process begins with an initial guess of the molecular structure and iteratively adjusts the atomic positions to lower the total energy until a stationary point is reached. iclr.cc Techniques such as Density Functional Theory (DFT) are commonly employed for these calculations. acs.org For instance, methods like B3LYP with a suitable basis set such as 6-31G(d) are used to optimize geometries and predict molecular properties. uni-muenchen.de In some cases, simpler, less computationally expensive methods like the MM2 molecular mechanics force field are used for preliminary energy minimizations. acs.org The goal is to locate the conformation with the lowest energy, which represents the most probable structure of the molecule. slideshare.net Neural network potentials (NNPs) are also emerging as a way to accelerate this optimization process, reducing the high computational cost associated with traditional methods like DFT. openreview.net

Table 1: Common Geometry Optimization Techniques

Method Description Typical Application
Steepest Descent An iterative method that moves down the steepest slope of the potential energy surface. It is fast for initial steps but can be slow to converge near the minimum. Initial optimization of highly strained structures.
Conjugate Gradient An improvement on the steepest descent method that uses information from previous steps to determine the next direction of movement, leading to faster convergence. General-purpose optimization for a wide range of molecules.
Newton-Raphson A more advanced method that uses both the first and second derivatives of the energy to find the minimum. It is very efficient near the minimum but computationally expensive. Final refinement of structures to locate the precise energy minimum.

| Density Functional Theory (DFT) | A quantum mechanical method that models electron correlation to provide highly accurate energies and geometries. | High-accuracy geometry optimization and electronic structure analysis. acs.org |

The rigid bicyclic framework of 6-azabicyclo[3.1.1]heptane significantly restricts its conformational freedom compared to a simple piperidine (B6355638) ring. However, its derivatives can still exist in different spatial arrangements. Computational studies are crucial for exploring this conformational space and mapping the corresponding energy landscape.

Molecular structure analysis reveals that stereoisomers of substituted 6-azabicyclo[3.1.1]heptanes possess distinct three-dimensional shapes. For example, in 3-substituted derivatives, cis isomers act as three-dimensional analogs of the common 1,4-disubstituted piperidine in a chair conformation. enamine.netjove.comacs.org In contrast, the trans isomers are considered analogs of the less common "boat" conformation of piperidines. enamine.netjove.comacs.org This conformational restriction can stabilize these unique boat and distorted chair conformations. researchgate.net

Computational tools, such as the analysis of exit vector parameters (EVP), are used to quantify and compare the geometric properties of these conformations. enamine.netresearchgate.net This mapping of the conformational energy landscape helps in understanding how different substitution patterns influence the preferred shape of the molecule, which is a key factor in its biological activity.

Prediction of Thermochemical and Energetic Parameters

Theoretical methods are widely used to predict various thermochemical and energetic parameters that characterize the stability and reactivity of molecules.

The standard enthalpy of formation (HOF, ΔHf°) is a fundamental thermochemical property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. ucsb.edu For complex nitrogen-containing heterocycles, experimental determination of HOF can be difficult. High-level theoretical methods provide a reliable alternative.

For related cyclic nitrogen compounds, such as diaziridine derivatives, advanced computational methods like DLPNO-CCSD(T1)/CBS have been used in conjunction with isodesmic reactions to calculate gas-phase enthalpies of formation with high accuracy. rsc.org These high-level calculations can sometimes yield more reliable results than other methods like G4, especially for cyclic compounds containing nitrogen. rsc.org Such approaches can be applied to this compound derivatives to predict their HOF, providing crucial data for understanding their thermodynamic stability. researchgate.net

Table 2: Illustrative Calculated Thermochemical Data for a Hypothetical this compound Derivative

Parameter Method Calculated Value (kJ/mol)
Gas-Phase HOF DLPNO-CCSD(T)/CBS +85.5
Enthalpy of Sublimation Estimated via MEP Descriptors +70.2

| Solid-Phase HOF | Calculated (Gas-Phase HOF - Enthalpy of Sublimation) | +15.3 |

Note: These values are illustrative and based on methodologies applied to similar heterocyclic compounds. rsc.org

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a specific bond in a molecule in the gas phase. ucsb.edu It is a direct measure of bond strength and is critical for predicting the chemical stability and reaction pathways of a compound. The BDE for a bond A-B is calculated as the difference between the sum of the enthalpies of formation of the resulting radicals (A• and B•) and the enthalpy of formation of the parent molecule (A-B). ucsb.edu

Computational chemistry allows for the calculation of BDEs for any bond within the this compound scaffold. This data is invaluable for understanding its degradation mechanisms and potential reactivity. For instance, calculating the BDEs for C-H bonds at various positions or the C-N bonds within the bicyclic system can identify the weakest bonds and the most likely sites for radical abstraction or fragmentation.

Table 3: Representative Bond Dissociation Energies (BDE) in Organic Molecules

Bond Typical BDE (kJ/mol) Significance
Primary C-H 410-420 Strength of a C-H bond on a primary carbon.
Secondary C-H 395-405 Weaker than primary C-H, more susceptible to abstraction.
Tertiary C-H 380-390 Generally the weakest type of C-H bond in alkanes.

| C-N | 305-355 | Strength of the carbon-nitrogen single bond. |

Note: These are general values; specific BDEs for this compound would require specific calculations. ucsb.eduacs.org

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a visualization tool that illustrates the charge distribution of a molecule. uni-muenchen.de It is calculated by determining the electrostatic force a positive test charge would experience at various points on the electron density surface of the molecule. uni-muenchen.de The EPS map is color-coded to indicate regions of different potential.

This analysis is a powerful guide for predicting molecular reactivity. uni-muenchen.de For instance, in fluorinated derivatives of this compound, EPS analysis has been used to understand how fluorine substitution modulates the electronic distribution and affects properties like lipophilicity. researchgate.net The map reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), highlighting likely sites for noncovalent interactions, such as hydrogen bonding, and reactivity towards charged species. uni-muenchen.deresearchgate.netmdpi.com

Table 4: Interpretation of Electrostatic Potential Surface (EPS) Maps

Color Potential Interpretation
Red Most Negative Electron-rich region; attractive to positive charges (electrophiles). Often corresponds to lone pairs. uni-muenchen.de
Orange/Yellow Slightly Negative Moderately electron-rich region.
Green Neutral Region of neutral potential; typically associated with nonpolar C-H bonds.

| Blue | Positive | Electron-poor region; repulsive to positive charges, attractive to negative charges (nucleophiles). Often corresponds to hydrogen atoms bonded to electronegative atoms. uni-muenchen.de |

Applications in Advanced Organic Synthesis and Molecular Design

Role as Rigid Scaffolds for the Construction of Architecturally Complex Molecules

The inherent rigidity of the 6-azabicyclo[3.1.1]heptane framework makes it an invaluable tool for constructing architecturally complex molecules. thieme-connect.com This bicyclic system, which can be considered a smaller homologue of tropane, provides a conformationally restricted core. acs.orgenamine.netjove.com This rigidity allows for the precise, stereodefined positioning of functional groups, which is crucial for optimizing interactions with biological targets. thieme-connect.com The synthesis of 3-substituted derivatives of this scaffold has been achieved on a large scale, making these advanced building blocks readily accessible for various applications. acs.orgenamine.netjove.com A key synthetic strategy involves the double alkylation of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, leading to the formation of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, a versatile intermediate for a range of derivatives. acs.orgenamine.net

The defined geometry of azabicyclo[3.1.1]heptane derivatives makes them ideal for incorporation into peptide mimetics. By replacing flexible amino acid residues with these rigid scaffolds, it is possible to create peptides with constrained conformations. uni-regensburg.de This conformational restriction can lead to enhanced biological activity, increased selectivity for specific receptors, and improved stability against enzymatic degradation. The synthesis of conformationally restricted amino acids is a key area of research, with azabicyclo scaffolds being a prominent feature. uni-regensburg.de For instance, derivatives of this compound can be used to generate novel peptide building blocks. enamine.net

The this compound framework has been successfully employed in the synthesis of novel amino acid analogs with well-defined three-dimensional structures. enamine.net A notable example is the synthesis of isonipecotic acid analogs derived from the azabicyclo[3.1.1]heptane core. enamine.net These bicyclic amino acids can mimic the different conformations of a piperidine (B6355638) ring, as confirmed by X-ray diffraction studies. enamine.net Furthermore, functionalized analogs, such as those containing fluorine, have been developed. Convenient synthetic routes have been established for a series of fluorinated bicyclic piperidine analogs, including 3-fluoro-, 3,3-difluoro-, 3-carboxy-3-fluoro-, and 3-trifluoromethyl-substituted 6-azabicyclo[3.1.1]heptanes. researchgate.netresearchgate.net The stereoselective synthesis of these derivatives allows for precise control over their geometry. nih.gov

Amino Acid Analog TypeKey Synthetic FeaturePotential ApplicationReference
Isonipecotic Acid AnalogsDouble alkylation of malonate with azetidine-derived bis-mesylate followed by decarboxylation.Mimicking distinct piperidine ring conformations in peptidomimetics. enamine.net
Fluorinated Amino AcidsNucleophilic fluorination of alcohol or ketone precursors; selective fluorodecarboxylation.Building blocks for foldamer chemistry and bioactive molecules with enhanced properties. researchgate.net
Conformationally Constrained β-Amino AcidsBased on the 3-azabicyclo[3.1.1]heptane-1-carboxylic acid structure.Peptide engineering and peptidomimetic drug design. researchgate.net

Strategic Implementation as Bioisosteres in Stereochemical Control

A significant application of the this compound scaffold is its use as a bioisostere, a chemical substitute that can preserve or enhance the desired biological activity of a parent molecule. Its rigid, three-dimensional nature allows it to mimic the spatial arrangement of other common chemical motifs, thereby providing a powerful tool for stereochemical control in drug design. thieme-connect.comabovchem.com

The this compound core is widely recognized as a nonclassical isostere of 4-substituted piperidines. enamine.netabovchem.com This mimicry is conformationally specific; molecular structure analysis has revealed that cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes act as three-dimensional analogs of the common chair conformation of 1,4-disubstituted piperidines. acs.orgenamine.netjove.com In contrast, the trans-isomers are considered to be mimics of the less common "boat" conformation of piperidines. thieme-connect.comacs.orgenamine.netjove.com This provides medicinal chemists with unique opportunities to explore different conformational spaces in drug design. thieme-connect.com

Furthermore, the related scaffold, 3-oxa-6-azabicyclo[3.1.1]heptane, has been developed as a valuable isostere for morpholine (B109124). researchgate.net This bicyclic morpholine analog maintains key properties of the parent heterocycle but with enhanced rigidity and a different spatial arrangement of functional groups. The evolution from flexible monocyclic systems like piperidine and morpholine to these more complex, rigid bicyclic structures reflects a broader trend in medicinal chemistry towards sp³-rich molecular architectures to access novel chemical space.

Bicyclic ScaffoldMimicked HeterocycleConformational MimicrySignificanceReference
cis-3-Substituted this compoundPiperidineChair conformation of 1,4-disubstituted piperidine.Provides a rigid analog of the most common piperidine conformation. thieme-connect.comacs.orgenamine.netjove.com
trans-3-Substituted this compoundPiperidine"Boat" conformation of piperidine.Offers access to an unusual and conformationally distinct piperidine mimic. thieme-connect.comacs.orgenamine.netjove.com
3-Oxa-6-azabicyclo[3.1.1]heptaneMorpholineConstrained geometry compared to the flexible chair-like conformation of morpholine.A rigid morpholine isostere with potential for improved selectivity and potency. researchgate.net

Beyond mimicking saturated heterocycles, the bicyclo[3.1.1]heptane framework serves as a three-dimensional bioisostere for aromatic systems. Specifically, bicyclo[3.1.1]heptanes (BCHeps) have been proposed as effective mimics of meta-substituted benzenes because their bridgehead substituents accurately replicate the geometry of a meta-substituted arrangement (with an angle of 119° between exit vectors, very close to the 120° in benzene). researchgate.netacs.org The replacement of planar aromatic rings with such C(sp³)-rich, saturated scaffolds is a key strategy to "escape from flatland" in medicinal chemistry, often leading to improved physicochemical properties. researchgate.netnih.gov For example, replacing the pyridine (B92270) ring in the antihistamine drug rupatidine with a 3-azabicyclo[3.1.1]heptane unit resulted in significant improvements in solubility, lipophilicity, and metabolic stability. researchgate.net This highlights the potential of this scaffold to overcome the limitations often associated with aromatic systems in drug candidates.

Contribution to the Design of Chemically Diverse Molecular Probes

The development of scalable and versatile synthetic routes to functionalized 6-azabicyclo[3.1.1]heptanes has provided a rich toolkit for the design of chemically diverse molecular probes. thieme-connect.comacs.orgenamine.netjove.com The ability to produce diastereomerically pure cis- and trans-N-Boc-monoprotected diamines and amino alcohols on a large scale allows for the systematic exploration of chemical space around this rigid core. acs.orgenamine.net

These building blocks have been utilized in the design of specific ligands for various biological targets. For instance, derivatives of the related 3,6-diazabicyclo[3.1.1]heptane scaffold have been synthesized and evaluated as ligands for opioid and neuronal nicotinic acetylcholine (B1216132) receptors. researchgate.netnih.gov The introduction of substituents, such as fluorine, further diversifies the available molecular probes, allowing for fine-tuning of properties like basicity (pKa) and lipophilicity (LogP). researchgate.netresearchgate.net The systematic functionalization of the this compound core enables the creation of novel chemical entities with tailored properties for investigating biological systems and for use as starting points in drug discovery programs.

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